Tirandamycin A - 34429-70-4

Tirandamycin A

Catalog Number: EVT-1794670
CAS Number: 34429-70-4
Molecular Formula: C22H27NO7
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tirandamycin A is an oxacycle.
Tirandamycin is a natural product found in Streptomyces tirandamycinicus and Streptomyces flaveolus with data available.
Classification

Tirandamycin A is classified as a polyketide antibiotic. Polyketides are a diverse class of natural products synthesized by polyketide synthases through a series of condensation reactions involving acyl-CoA precursors. This classification highlights its structural complexity and potential for biological activity.

Synthesis Analysis

Methods

The synthesis of Tirandamycin A has been achieved through various synthetic routes, including total synthesis and semi-synthesis from natural precursors. The total synthesis typically involves multiple steps, including the formation of key intermediates and the construction of the complex macrocyclic structure characteristic of tirandamycins .

Technical Details

One notable method involves the use of an iterative approach to assemble the necessary carbon skeleton. The synthesis begins with the formation of a key intermediate, which undergoes several transformations including ring-closing reactions and functional group modifications. For example, a unified synthesis strategy employs diastereoselective reactions to construct the desired stereochemistry of Tirandamycin A .

Molecular Structure Analysis

Structure

Tirandamycin A features a complex molecular structure characterized by a macrocyclic core with multiple functional groups. Its molecular formula is C19H25N3O5C_{19}H_{25}N_{3}O_{5}, and it possesses several chiral centers that contribute to its biological activity.

Data

The three-dimensional structure can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interactions with biological targets .

Chemical Reactions Analysis

Reactions

Tirandamycin A can participate in various chemical reactions due to its functional groups. Key reactions include oxidation, reduction, and hydrolysis, which can modify its antibacterial properties.

Technical Details

For instance, enzymatic reactions involving cytochrome P450 monooxygenases play a crucial role in the biosynthesis of Tirandamycin A from its precursors. These enzymes catalyze hydroxylation and oxidation steps that are essential for generating the final antibiotic product .

Mechanism of Action

Process

The mechanism of action of Tirandamycin A primarily involves inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in peptidoglycan biosynthesis, disrupting the integrity of the bacterial cell wall.

Data

Studies have shown that Tirandamycin A exhibits potent activity against various Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae, making it a candidate for therapeutic applications in treating resistant infections .

Physical and Chemical Properties Analysis

Physical Properties

Tirandamycin A is typically presented as a white to off-white solid with a melting point around 150-155 °C. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further chemical modifications to enhance its antibacterial efficacy or reduce toxicity .

Applications

Scientific Uses

Tirandamycin A has significant potential in pharmacology as an antibiotic agent. Its unique mechanism makes it valuable for research into new treatments for antibiotic-resistant infections. Additionally, it serves as a model compound for studying polyketide biosynthesis and developing synthetic methodologies for related compounds .

Biosynthesis and Genetic Regulation of Tirandamycin A

Gene Cluster Architecture and Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems

The tirandamycin A (TirA) biosynthetic gene cluster (tam or trd) spans ~56 kb in marine Streptomyces spp. (e.g., Streptomyces sp. 307-9 and SCSIO1666) and comprises 15 open reading frames (ORFs) [1] [3] [5]. This cluster encodes a hybrid PKS-NRPS system organized into three type I polyketide synthases (TamAI–AIII) and one NRPS module (TamD), alongside tailoring enzymes, regulators, and resistance proteins [1] [10]. The PKS includes eight modules with colinear domain architecture:

Table 1: Domain Organization and Substrate Specificity of Tirandamycin PKS-NRPS

ModuleDomainsAT Specificityβ-Ketone ProcessingProduct
LoadingKSQ-AT-ACPMalonateDecarboxylationAcetate
1KS-AT-DH-KR-ACPMethylmalonateDehydration, reductionMethylketone
2KS-AT-ACPMalonateNoneβ-Keto
...............
NRPSA-PCP-CGlycine*CondensationTetramic acid

Key features:

  • KSQ domain in module 0 decarboxylates malonyl-ACP to generate an acetate starter unit [1] [6].
  • AT domains in modules 1, 3–5 incorporate methylmalonate (introducing C-12, C-14, C-16 methyl groups), while modules 0, 2, 6–7 incorporate malonate [1] [5].
  • The NRPS A-domain activates glycine, which condenses with the polyketide chain via the PCP-tethered thioester, followed by Dieckmann cyclization to form the tetramic acid core [1] [9].

Role of Cytochrome P450 Enzymes (TamI) in Oxidative Tailoring Reactions

TamI (TrdI) is a multifunctional cytochrome P450 monooxygenase essential for installing oxygen functionalities in the bicyclic ketal moiety. Genetic disruption of tamI abolishes TirA/TirB production and leads to accumulation of tirandamycin C (TirC), which lacks oxidative modifications [1] [3] [7]. In vitro studies confirm TamI catalyzes three sequential reactions:

  • C-10 hydroxylation of TirC to form tirandamycin E (TirE) [2] [7].
  • C11–C12 epoxidation of tirandamycin D (TirD) to form TirA [2] [6].
  • C-18 hydroxylation of TirA to form tirandamycin B (TirB) [2].

TamI exhibits unusual iterative versatility, processing multiple intermediates in the pathway without releasing them prematurely [7] [8]. Its dependence on redox partners (e.g., ferredoxin/NADPH) was resolved by engineering a self-sufficient TamI-RhFRED fusion protein, enabling efficient in vitro reconstitution [2].

Flavin-Dependent Oxidoreductases in Bicyclic Ketal System Formation

TamL (TrdL) is a bicovalently flavinylated oxidase critical for dehydrogenating TirE at C-10 to form the ketone in TirD. Key properties include:

  • FAD cofactor linked via 6-S-cysteinyl and 8α-N1-histidyl bonds [2] [6].
  • Mg²⁺ coordination in the substrate-binding cleft stabilizes the tetramic acid moiety but is not catalytically essential [2].
  • Crystal structures reveal a dimer interface (1,680 Ų) and conformational flexibility in substrate recognition [2].

TamL and TamI function co-dependently: TamI-generated TirE is oxidized by TamL to TirD, which TamI then epoxidizes to TirA [2] [6] [7]. This substrate channeling ensures efficient pathway flux.

Regulatory Mechanisms Involving Positive (TrdH) and Negative (TrdK) Transcriptional Regulators

The tam cluster encodes transcriptional regulators that control TirA production:

  • TrdH (LuxR family): Acts as a positive regulator. Disruption of trdH abolishes tirandamycin production, confirming its essential role in activating pathway genes [5] [10].
  • TrdK (TetR family): Functions as a repressor. ΔtrdK mutants show ~2-fold increased TirA/TirB yields due to derepression of biosynthetic genes [5] [10].

Environmental cues (e.g., nutrient stress) likely modulate these regulators, though their specific ligands remain uncharacterized.

Pathway Engineering for Enhanced Tirandamycin A Production

Genetic manipulations have improved TirA titers and generated analogs:

  • Overexpression of trdH or deletion of trdK increases TirA yields by 2–3-fold [5] [10].
  • Combinatorial biosynthesis: Module swaps in the PKS-NRPS generate hybrid scaffolds, such as 7,13;9,13-diseco-tirandamycin K from a tamI mutant [8].
  • Heterologous expression in optimized Streptomyces chassis (e.g., S. lividans) improves production and simplifies extraction [3] [5].

Properties

CAS Number

34429-70-4

Product Name

Tirandamycin A

IUPAC Name

(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1S,2S,4R,6S,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1

InChI Key

URGUBECARCAPRI-UYWODMNRSA-N

SMILES

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C

Synonyms

tirandamycin A

Canonical SMILES

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C

Isomeric SMILES

C[C@H]1[C@H]2C(=O)[C@H]3[C@](O3)([C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C

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